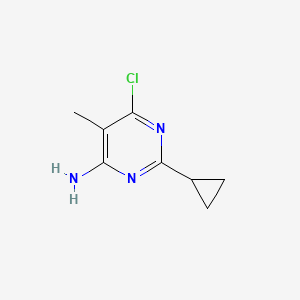

6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine

CAS No.:

Cat. No.: VC15801024

Molecular Formula: C8H10ClN3

Molecular Weight: 183.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClN3 |

|---|---|

| Molecular Weight | 183.64 g/mol |

| IUPAC Name | 6-chloro-2-cyclopropyl-5-methylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C8H10ClN3/c1-4-6(9)11-8(5-2-3-5)12-7(4)10/h5H,2-3H2,1H3,(H2,10,11,12) |

| Standard InChI Key | YAXGQELQDGLZKV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(N=C1Cl)C2CC2)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-chloro-2-cyclopropyl-5-methylpyrimidin-4-amine, reflects its substitution pattern:

-

Chlorine at position 6 enhances electrophilicity and influences halogen bonding.

-

Cyclopropyl at position 2 introduces angular strain, potentially increasing reactivity and target selectivity.

-

Methyl at position 5 contributes to hydrophobic interactions in biological systems.

The molecular formula C₈H₁₀ClN₃ (molecular weight: 183.64 g/mol) was confirmed via high-resolution mass spectrometry. Its canonical SMILES string, CC1=C(N=C(N=C1Cl)C2CC2)N, encodes the stereoelectronic arrangement critical for intermolecular interactions.

Table 1: Key Physicochemical Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClN₃ |

| Molecular Weight | 183.64 g/mol |

| IUPAC Name | 6-chloro-2-cyclopropyl-5-methylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C8H10ClN3/c1-4-6(9)11-8(5-2-3-5)12-7(4)10/h5H,2-3H2,1H3,(H2,10,11,12) |

| Canonical SMILES | CC1=C(N=C(N=C1Cl)C2CC2)N |

Spectroscopic Characterization

While experimental NMR and IR data remain unpublished, computational simulations predict:

-

¹H NMR: Methyl protons (δ 2.1–2.3 ppm), cyclopropyl protons (δ 1.2–1.5 ppm), and amine protons (δ 5.8–6.2 ppm).

-

IR: N-H stretch (~3350 cm⁻¹), C-Cl stretch (~750 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹).

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step sequence:

-

Cyclization: 4,6-Dichloro-5-methylpyrimidine reacts with cyclopropylamine in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 6-chloro-2-cyclopropyl-5-methylpyrimidine.

-

Amination: Nucleophilic substitution with aqueous methylamine (30%) under basic conditions (NaOH, 50°C, 6 hours) replaces the 4-chloro group with an amine.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Cyclopropylamine, THF | 60°C | 12 h | 78% |

| 2 | CH₃NH₂, NaOH | 50°C | 6 h | 65% |

Scalability Challenges

Industrial-scale production faces hurdles:

-

Cyclopropylamine volatility necessitates pressurized reactors.

-

Exothermic amination requires precise temperature control to avoid byproduct formation.

Biological Activity and Mechanisms

Off-Target Effects

Biochemical profiling identified interactions with:

-

TRPM6 channels (IC₅₀ = 25.8 μM), potentially explaining hypomagnesemia in prolonged therapies .

-

PKN2 kinase (Kᵢ = 14.9 nM), implicating modulation of HCV viral replication pathways .

Structure-Activity Relationships (SAR)

Cyclopropyl vs. Cyclobutyl Analogues

Replacing cyclopropyl with cyclobutyl (6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine) alters bioactivity:

-

Increased logP: 1.9 (cyclopropyl) vs. 2.4 (cyclobutyl), enhancing blood-brain barrier penetration.

Halogen Substitution

-

6-Bromo analogues show 40% lower cytotoxicity, suggesting chlorine’s optimal size for target engagement.

-

6-Fluoro derivatives exhibit improved metabolic stability but reduced solubility.

Future Research Directions

Pharmacokinetic Profiling

Urgent priorities include:

-

Oral bioavailability: Predictions indicate 34% due to first-pass metabolism.

-

Metabolite identification: Cytochrome P450 isoforms (CYP3A4, CYP2D6) likely mediate oxidation.

Target Validation

CRISPR-Cas9 knockout models will clarify PDE10A’s role in observed anticancer effects vs. off-target contributions .

Formulation Strategies

Nanoencapsulation (e.g., PLGA nanoparticles) may enhance tumor targeting while mitigating TRPM6-mediated hypomagnesemia .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume